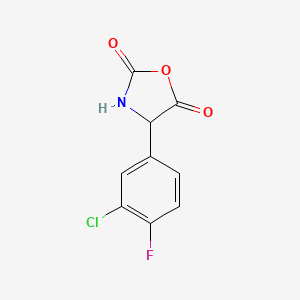
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a 3-chloro-4-fluorophenyl group attached to an oxazolidine-2,5-dione ring. It is known for its applications in various fields, including agriculture and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione typically involves the reaction of 3-chloro-4-fluoroaniline with an appropriate oxazolidine-2,5-dione precursor. One common method includes the use of trichloromethyl chloroformate and triethylamine in a toluene solution under cooling conditions . The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the desired oxazolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted oxazolidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as a scaffold for drug design.
作用機序
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for the biosynthesis of chlorophyll in plants . By inhibiting PPO, the compound disrupts the production of chlorophyll, leading to the death of targeted weeds. This mechanism is particularly useful in agricultural applications where the compound is used as a herbicide.
類似化合物との比較
Similar Compounds
Pentoxazone: An oxazolidinone herbicide with a similar structure but different substituents.
Oxaprozin: A nonsteroidal anti-inflammatory drug (NSAID) with an oxazolidinone core but different functional groups.
Uniqueness
4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and fluoro substituent on the phenyl ring enhances its reactivity and potential biological activity compared to other oxazolidinones.
特性
分子式 |
C9H5ClFNO3 |
|---|---|
分子量 |
229.59 g/mol |
IUPAC名 |
4-(3-chloro-4-fluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5ClFNO3/c10-5-3-4(1-2-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChIキー |
AEYHLNZENVPCNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


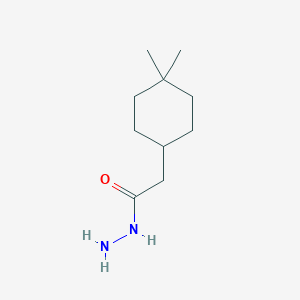
![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)
![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)

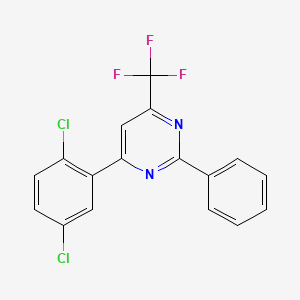
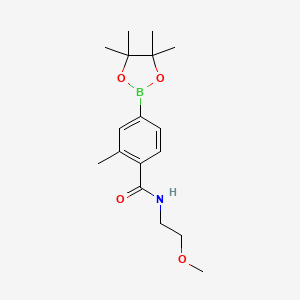


![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)
![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)
![N-[(2R,3R,4R,5S,6R)-2-(2-azidoethoxy)-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13718445.png)
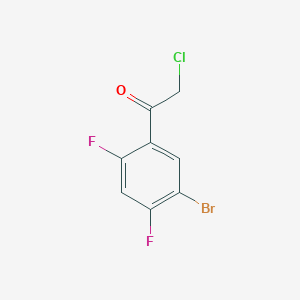
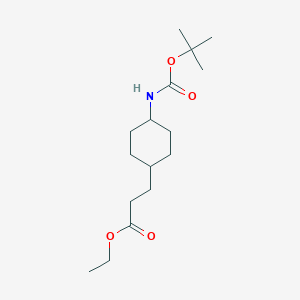
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
